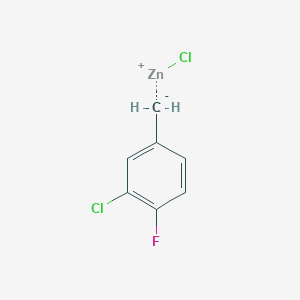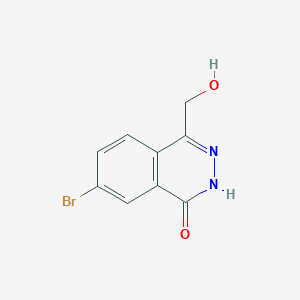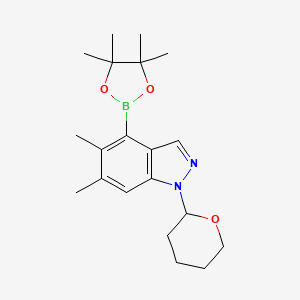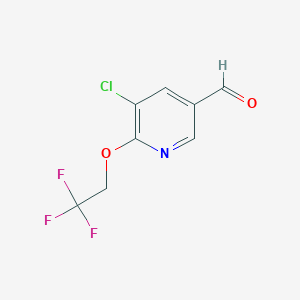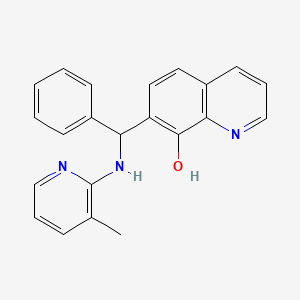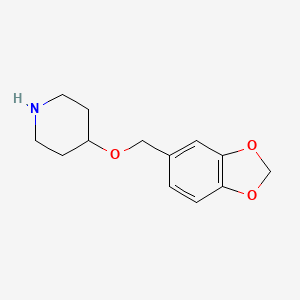
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-benzodioxole moiety via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine typically involves the reaction of 1,3-benzodioxole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form piperidine derivatives
Substitution: Nucleophilic substitution reactions on the benzodioxole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted benzodioxole compounds.
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biological targets
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A piperidine alkaloid found in black pepper with similar structural features
1-(1,3-Benzodioxol-5-yl)piperazine: A compound with a similar benzodioxole moiety but different ring structure
4-(1,3-Benzodioxol-5-ylmethyl)piperidine: A closely related compound with a methyl group instead of a methoxy group
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is unique due to its specific combination of the benzodioxole and piperidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethoxy)piperidine |
InChI |
InChI=1S/C13H17NO3/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11/h1-2,7,11,14H,3-6,8-9H2 |
Clave InChI |
YHJWHJFQTOSDDD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)
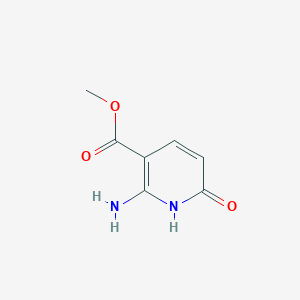
![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)
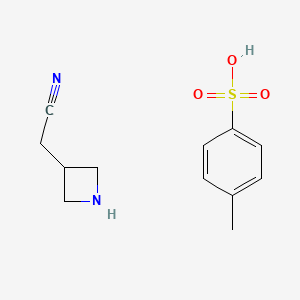
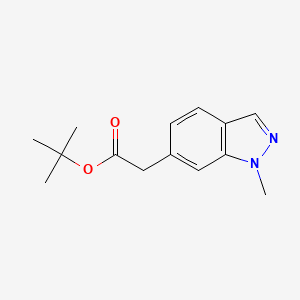
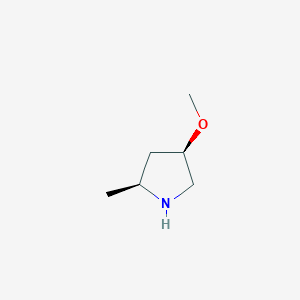
![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
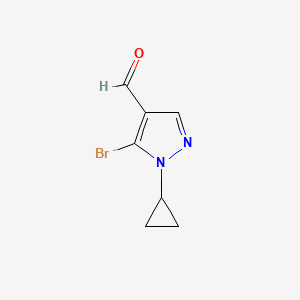
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
